Molecular Weight & Steric Bulk: Differentiating CAS 84434-08-2 from 1-Phenacylpyridinium Bromide
The molecular weight of 1-[[4-(oxophenylacetyl)phenyl]methyl]pyridinium bromide (CAS 84434-08-2) is 382.25 g/mol, substantially higher than that of the widely available 1-phenacylpyridinium bromide (CAS 16883-69-5; MW 278.14 g/mol) [1]. This 104.11 g/mol difference reflects the presence of an additional phenyl ring and carbonyl group in the 4-(oxophenylacetyl)benzyl substituent, resulting in greater steric bulk and altered lipophilicity (computed XLogP3: ~3.8 for CAS 84434-08-2 vs. ~2.1 for CAS 16883-69-5) [2]. For synthetic applications requiring controlled ylide formation kinetics, this steric and electronic differentiation translates to measurably different reactivity profiles that cannot be replicated by simple phenacyl substitution.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 382.25 g/mol; computed XLogP3 ~3.8 |
| Comparator Or Baseline | 1-Phenacylpyridinium bromide, MW 278.14 g/mol; computed XLogP3 ~2.1 |
| Quantified Difference | ΔMW = +104.11 g/mol (37.4% larger); ΔXLogP3 ≈ +1.7 log units |
| Conditions | PubChem computed properties; XLogP3 via Cactvs algorithm |
Why This Matters
For procurement specifying a precise molecular scaffold, substituting the lower-MW phenacyl analog would alter ylide formation kinetics, solubility, and membrane partitioning in any downstream application.
- [1] PubChem CID 44148939 (target) vs. CID 75814 (1-phenacylpyridinium bromide). Molecular weight and computed properties. View Source
- [2] XLogP3 computed via Cactvs algorithm, PubChem 2025.09.15 release. View Source
